molecular formula C7H4ClN3 B1592096 2-Chloropyrido[2,3-b]pyrazine CAS No. 70838-55-0

2-Chloropyrido[2,3-b]pyrazine

Cat. No. B1592096
CAS RN: 70838-55-0
M. Wt: 165.58 g/mol
InChI Key: SZRDXDOFCABQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the chemical formula C7H4ClN3 . It belongs to the pyrazine family and contains both pyrrole and pyrazine rings. This compound has been studied for its biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .


Synthesis Analysis

Various synthetic routes have been explored for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods allow the creation of diverse pyrrolopyrazine compounds with potential applications in drug discovery.


Molecular Structure Analysis

The molecular formula of 2-Chloropyrido[2,3-b]pyrazine is C7H4ClN3 , with a molecular weight of approximately 165.58 g/mol . The compound consists of a pyrrole ring and a pyrazine ring, forming a nitrogen-containing heterocyclic scaffold .

Scientific Research Applications

Application 1: Electrochemical DNA Sensing

  • Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been used in the development of electrochemical DNA sensors . These sensors use DNA as a recognition element to detect specific molecules or analytes in a sample .
  • Methods of Application : The sensor is typically made of a conductive material that is coated with a layer of DNA or other biomolecules . When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor .
  • Results or Outcomes : The study did not provide specific quantitative data or statistical analyses on the results of this application .

Application 2: Nonlinear Optical Properties

  • Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been studied for their nonlinear optical (NLO) properties . NLO materials have applications in areas such as optical switching, optical computing, and data storage .
  • Methods of Application : Density functional theory (DFT) computations were executed to obtain spectroscopic and electronic properties . Analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .
  • Results or Outcomes : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response . The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

Application 3: Antioxidant Activity

  • Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been used for the first time in in vitro antioxidant activity .
  • Methods of Application : The antioxidant activity of these compounds was tested in vitro .
  • Results or Outcomes : The study did not provide specific quantitative data or statistical analyses on the results of this application .

Application 4: Antiurease Activity

  • Summary of Application : Pyrido[2,3-b]pyrazine derivatives have been used for the first time in antiurease activity .
  • Methods of Application : The antiurease activity of these compounds was tested in vitro .
  • Results or Outcomes : The study did not provide specific quantitative data or statistical analyses on the results of this application .

Application 5: High-Performance OLEDs

  • Summary of Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs .
  • Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) was designed and synthesized . Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
  • Results or Outcomes : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Application 6: Antibacterial, Antifungal, and Antiviral Activities

  • Summary of Application : Pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities .
  • Methods of Application : The antibacterial, antifungal, and antiviral activities of these compounds were tested in vitro .
  • Results or Outcomes : The study did not provide specific quantitative data or statistical analyses on the results of this application .

Safety And Hazards

2-Chloropyrido[2,3-b]pyrazine is considered safe for use in animal feed at proposed maximum dose levels. Hazards for skin, eye contact, and respiratory exposure are recognized for some related compounds .

Future Directions

Research on pyrrolopyrazine derivatives continues to explore their potential applications in drug development. Further studies are needed to fully understand their mechanisms of action and to optimize their safety and efficacy profiles .

properties

IUPAC Name

2-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDXDOFCABQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618884
Record name 2-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrido[2,3-b]pyrazine

CAS RN

70838-55-0
Record name 2-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 3
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 5
2-Chloropyrido[2,3-b]pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloropyrido[2,3-b]pyrazine

Citations

For This Compound
2
Citations
Z Han, X Hao, B Ma, C Zhu - European journal of medicinal chemistry, 2016 - Elsevier
A series of pyrido[2,3-b]pyrazin-3(4H)-one based derivatives were designed as inhibitors of aldose reductase (ALR2), the enzyme which plays a key role in the development of diabetes …
Number of citations: 33 www.sciencedirect.com
A Nagel, HC van der Plas, G Geurtsen… - fi/loftof, l!> 0 - edepot.wur.nl
In our study on the course of the ring contraction of pyrido [2, 3-fc] pyrazines (3-deazapteridines) into lH-imidazo [4, 5-Z>] pyridines we suggested as initial step the formation of a a-…
Number of citations: 3 edepot.wur.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.